N-cyclopropyl-5-methoxy-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-cyclopropyl-5-methoxy-3-methyl-1-benzofuran-2-carboxamide is a compound belonging to the benzofuran class of chemicals.
Preparation Methods
The synthesis of N-cyclopropyl-5-methoxy-3-methyl-1-benzofuran-2-carboxamide can be achieved through a combination of C-H arylation and transamidation reactions. The process typically involves the use of palladium catalysis to install various aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. This is followed by a one-pot, two-step transamidation procedure to achieve the desired product . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yields and purity.
Chemical Reactions Analysis
N-cyclopropyl-5-methoxy-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being explored for its potential therapeutic effects against various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-methoxy-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cancer cell apoptosis .
Comparison with Similar Compounds
N-cyclopropyl-5-methoxy-3-methyl-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Methoxsalen: Used against psoriasis and eczema.
Amiodarone: An antiarrhythmic medication.
Vilazodone: An antidepressant. These compounds share the benzofuran core but differ in their substituents and biological activities, highlighting the unique properties of this compound
Properties
IUPAC Name |
N-cyclopropyl-5-methoxy-3-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-8-11-7-10(17-2)5-6-12(11)18-13(8)14(16)15-9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAHPELQGOQPRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)OC)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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